molecular formula C17H22N2O5 B569316 N-Boc-5-methoxy-D-tryptophan CAS No. 114873-19-7

N-Boc-5-methoxy-D-tryptophan

Cat. No.: B569316
CAS No.: 114873-19-7
M. Wt: 334.372
InChI Key: RFEFILRKWWZSFK-CQSZACIVSA-N
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Description

N-Boc-5-methoxy-D-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxy group on the indole ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-methoxy-D-tryptophan typically involves the protection of the amino group of 5-methoxy-D-tryptophan with a Boc group. This is achieved by reacting 5-methoxy-D-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Boc-5-methoxy-D-tryptophan undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid, yielding 5-methoxy-D-tryptophan.

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Deprotection: 5-methoxy-D-tryptophan.

    Oxidation: Indole quinones.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-Boc-5-methoxy-D-tryptophan is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-5-methoxy-D-tryptophan is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc group serves as a protecting group, allowing for selective reactions to occur on other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The methoxy group on the indole ring can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

N-Boc-5-methoxy-D-tryptophan can be compared with other Boc-protected tryptophan derivatives, such as:

    N-Boc-tryptophan: Lacks the methoxy group on the indole ring.

    N-Boc-5-hydroxy-D-tryptophan: Contains a hydroxy group instead of a methoxy group on the indole ring.

    N-Boc-5-methoxy-L-tryptophan: The L-enantiomer of this compound.

Uniqueness: The presence of the methoxy group on the indole ring of this compound imparts unique chemical properties and reactivity compared to other Boc-protected tryptophan derivatives. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEFILRKWWZSFK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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